Sodium bisulfite

Description

Properties

IUPAC Name |

sodium;hydrogen sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.H2O3S/c;1-4(2)3/h;(H2,1,2,3)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAQJAXMDSEUJJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

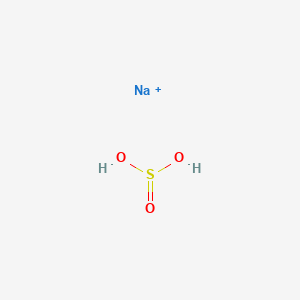

OS(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaHSO3, HNaO3S | |

| Record name | SODIUM BISULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sodium bisulfite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_bisulfite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034902 | |

| Record name | Sodium bisulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium bisulfite appears as white crystals or crystalline powder. Slight sulfurous odor. Specific gravity 1.48. Strong irritant to skin and tissue., Dry Powder; Liquid, A clear, colourless to yellow solution, White crystals or powder with a slight odor of sulfur dioxide; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., White crystals or powder with a slight odor of sulfur dioxide. | |

| Record name | SODIUM BISULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfurous acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM BISULPHITE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium bisulfite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM BISULFITE 38-40 % AQUEOUS SOLUTION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1134 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM BISULFITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/614 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sodium bisulfite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0561.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), 104 °C, decomposes, Decomposes | |

| Record name | SODIUM BISULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM BISULFITE 38-40 % AQUEOUS SOLUTION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1134 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM BISULFITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/614 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sodium bisulfite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0561.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

29 % (NIOSH, 2023), Sol in 3.5 parts cold water, in 2 parts boiling water, in about 70 parts alcohol., 29% | |

| Record name | SODIUM BISULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM BISULFITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/724 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sodium bisulfite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0561.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.48 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.48, Relative density (water = 1): 1.34 | |

| Record name | SODIUM BISULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM BISULFITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/724 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM BISULFITE 38-40 % AQUEOUS SOLUTION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1134 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM BISULFITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/614 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sodium bisulfite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0561.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

Vapor pressure, kPa at 20 °C: 2.4 | |

| Record name | SODIUM BISULFITE 38-40 % AQUEOUS SOLUTION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1134 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White crystal or crystalline powder, GRANULAR POWDER | |

CAS No. |

7631-90-5 | |

| Record name | SODIUM BISULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium bisulfite [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium bisulfite | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14015 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfurous acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium bisulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogensulfite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BISULFITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZX5469Z6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM BISULFITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/724 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM BISULFITE 38-40 % AQUEOUS SOLUTION | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1134 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | SODIUM BISULFITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/614 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

Decomposes (NIOSH, 2023), Decomposes, decomposes | |

| Record name | SODIUM BISULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9514 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM BISULFITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/724 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM BISULFITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/614 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sodium bisulfite | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0561.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to Sodium Bisulfite Conversion of Unmethylated Cytosine

Introduction: DNA methylation, the addition of a methyl group to the fifth carbon of a cytosine residue to form 5-methylcytosine (5mC), is a critical epigenetic modification involved in gene regulation, cellular differentiation, and disease.[1] The accurate analysis of DNA methylation patterns is therefore fundamental to molecular biology research. Bisulfite sequencing has long been considered the "gold standard" for single-nucleotide resolution mapping of DNA methylation due to its ability to differentiate between methylated and unmethylated cytosines.[1][2][3] This guide provides a comprehensive technical overview of the core principles, experimental protocols, and data interpretation of sodium bisulfite conversion for researchers, scientists, and drug development professionals.

The Core Principle and Chemical Mechanism

The utility of this compound in methylation analysis lies in its ability to selectively deaminate unmethylated cytosine to uracil, while 5-methylcytosine remains largely unreactive.[2][3] This chemical conversion introduces a change in the DNA sequence that can be identified through subsequent PCR and sequencing. The process occurs in three primary steps:

-

Sulfonation: this compound reacts with the 5-6 double bond of a cytosine base. This reaction occurs readily with unmethylated cytosine but is inhibited by the presence of a methyl group at the C5 position in 5-methylcytosine.[1][4]

-

Hydrolytic Deamination: The resulting cytosine-6-sulfonate intermediate undergoes hydrolytic deamination at the C4 position, which removes the amino group and converts the intermediate into uracil-6-sulfonate.[1][4][5]

-

Desulfonation: Under alkaline conditions, the sulfonate group is removed from the uracil-6-sulfonate, yielding the final product, uracil.[1][4][5]

During subsequent PCR amplification, DNA polymerase reads the newly formed uracil as thymine.[2][5] Consequently, all original unmethylated cytosines are read as thymines in the final sequence, while the protected 5-methylcytosines are still read as cytosines.

Experimental Workflow

The successful application of bisulfite conversion requires a multi-step process that begins with high-quality genomic DNA and ends with bioinformatic analysis. Each step is critical for obtaining accurate methylation profiles. The harsh chemical treatment can lead to significant DNA degradation, making careful execution of the protocol essential.[6][7]

References

- 1. benchchem.com [benchchem.com]

- 2. epigenie.com [epigenie.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. geneticeducation.co.in [geneticeducation.co.in]

- 6. neb.com [neb.com]

- 7. Precision and Performance Characteristics of Bisulfite Conversion and Real-Time PCR (MethyLight) for Quantitative DNA Methylation Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Principle of Bisulfite Sequencing for 5mC Detection

For Researchers, Scientists, and Drug Development Professionals

Bisulfite sequencing stands as the gold-standard technology for detecting DNA methylation, providing a qualitative and quantitative method to identify 5-methylcytosine (5mC) at single base-pair resolution.[1] This technique's foundation lies in the differential chemical reactivity of cytosine and its methylated form, 5mC, to sodium bisulfite.[2] This guide provides a detailed overview of the core principles, experimental workflows, and technical considerations of bisulfite sequencing.

Core Principle: The Chemistry of Conversion

The crux of bisulfite sequencing is the chemical conversion of unmethylated cytosines into uracil through treatment with this compound, while 5-methylcytosines remain predominantly non-reactive.[3] This process effectively transforms an epigenetic modification into a detectable change in the DNA sequence. Subsequent PCR amplification reads the newly formed uracil as thymine, allowing for differentiation from the original 5-methylcytosines, which are still read as cytosines.[2][4]

The chemical reaction proceeds in three main stages:

-

Sulfonation: this compound adds across the 5,6 double bond of a cytosine base. This reaction is reversible and rapid.[5][6][7]

-

Hydrolytic Deamination: The resulting cytosine-6-sulfonate intermediate undergoes hydrolytic deamination at the 4th position, converting it to a uracil-6-sulfonate. This is the rate-determining step in the overall conversion.[8]

-

Alkali-mediated Desulfonation: Under alkaline conditions, the sulfonate group is removed from the uracil-6-sulfonate, yielding the final product, uracil.[5][9]

5-methylcytosine is resistant to this process because the methyl group at the 5th position hinders the initial sulfonation step, making its rate of deamination approximately two orders of magnitude slower than that of cytosine.[5][6][7]

References

- 1. lfz100.ust.hk [lfz100.ust.hk]

- 2. Principles and Workflow of Whole Genome Bisulfite Sequencing - CD Genomics [cd-genomics.com]

- 3. tandfonline.com [tandfonline.com]

- 4. What are the steps involved in reduced representation bisulfite sequencing (RRBS)? | AAT Bioquest [aatbio.com]

- 5. Reduced Representation Bisulfite Sequencing (RRBS) Protocol - CD Genomics [cd-genomics.com]

- 6. Evaluation of bisulfite kits for DNA methylation profiling in terms of DNA fragmentation and DNA recovery using digital PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reduced Representation Bisulfite Sequencing (RRBS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Whole-Genome Bisulfite Sequencing (WGBS) Protocol - CD Genomics [cd-genomics.com]

The Evolution of Sodium Bisulfite Sequencing: A Technical Guide to DNA Methylation Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

The ability to decipher the epigenetic landscape of the genome has revolutionized our understanding of gene regulation in both health and disease. At the forefront of this revolution is sodium bisulfite sequencing, a powerful technique that allows for the precise mapping of DNA methylation, a key epigenetic mark. This in-depth technical guide explores the historical development of this compound sequencing, from its initial discovery to the array of sophisticated methods available today. We will delve into the core principles, provide detailed experimental protocols for key techniques, and present a quantitative comparison of various methodologies, offering a comprehensive resource for researchers and professionals in the field.

From a Chemical Reaction to a Genomic Tool: A Historical Perspective

The journey of bisulfite sequencing began with a fundamental chemical observation. In 1970, it was discovered that this compound could deaminate cytosine residues in DNA, converting them to uracil. However, it took over two decades for the profound implications of this reaction for genetics to be fully realized. The breakthrough came in 1992 when Dr. Marianne Frommer and her colleagues published a seminal paper detailing a method to exploit this chemical conversion to map DNA methylation.[1] They demonstrated that while unmethylated cytosines were readily converted to uracils, 5-methylcytosines (5mC) were largely resistant to this change. This differential reactivity formed the basis of what is now known as bisulfite sequencing, a technique that provides single-nucleotide resolution of DNA methylation patterns.[1]

This pioneering work laid the foundation for a cascade of innovations. Initially, the process was laborious, involving bisulfite treatment followed by PCR amplification and Sanger sequencing of cloned PCR products.[2] The early 2000s saw the development of more targeted and higher-throughput methods derived from the basic bisulfite principle. These included Methylation-Specific PCR (MSP), which uses primers specific to either methylated or unmethylated sequences, and Combined Bisulfite Restriction Analysis (COBRA), which employs restriction enzymes to differentiate between methylated and unmethylated PCR products.[2][3][4] Another key development was Methylation-sensitive Single Nucleotide Primer Extension (Ms-SNuPE), which allows for the quantitative analysis of methylation at specific CpG sites.[5][6]

The advent of next-generation sequencing (NGS) technologies in the mid-2000s marked a new era for bisulfite sequencing. The coupling of bisulfite conversion with high-throughput sequencing led to the development of Whole-Genome Bisulfite Sequencing (WGBS) and Reduced Representation Bisulfite Sequencing (RRBS).[7][8] WGBS allows for the comprehensive analysis of methylation across the entire genome, while RRBS offers a cost-effective alternative by focusing on CpG-rich regions.[7][8][9][10]

Despite its power, a significant drawback of bisulfite treatment has always been the harsh chemical conditions, which can lead to substantial DNA degradation.[11][12][13] This has spurred the development of alternative, gentler methods. Notably, enzymatic methods, such as those utilizing the APOBEC enzyme to convert cytosine to uracil, have emerged as a promising alternative, minimizing DNA damage and offering improved library complexity.[14][15][16][17][18]

Core Principles and Methodologies

The fundamental principle of all bisulfite-based methods is the differential chemical reactivity of methylated and unmethylated cytosines with this compound. This chemical conversion effectively transforms the epigenetic information (methylation status) into a genetic difference (C vs. T), which can then be read by standard sequencing technologies.

Key Methodologies: A Comparative Overview

| Method | Principle | Resolution | Throughput | Advantages | Disadvantages |

| Bisulfite Sequencing (Sanger) | Bisulfite conversion followed by PCR, cloning, and Sanger sequencing of individual clones. | Single nucleotide | Low | Provides information on individual DNA strands. | Labor-intensive, low throughput. |

| Methylation-Specific PCR (MSP) | PCR with primers specific for methylated or unmethylated DNA after bisulfite conversion.[3][19][20] | Locus-specific | Low to Medium | Rapid, sensitive, and cost-effective for targeted analysis.[20] | Qualitative or semi-quantitative, prone to false positives. |

| Combined Bisulfite Restriction Analysis (COBRA) | Bisulfite conversion, PCR, and restriction enzyme digestion of PCR products containing CpG sites.[1][2][4] | Locus-specific | Low to Medium | Quantitative, relatively simple and inexpensive.[21] | Requires a suitable restriction site within the amplicon. |

| Methylation-sensitive Single Nucleotide Primer Extension (Ms-SNuPE) | Single nucleotide primer extension following bisulfite treatment and PCR to quantify methylation at specific CpG sites.[5][6] | Single nucleotide | Low to Medium | Quantitative and precise for specific sites.[5][6] | Interrogates only one or a few CpG sites at a time. |

| Whole-Genome Bisulfite Sequencing (WGBS) | Bisulfite conversion of the entire genome followed by next-generation sequencing.[7][8][9] | Single nucleotide | High | Comprehensive, genome-wide methylation analysis.[9] | High cost, requires significant sequencing depth.[22] |

| Reduced Representation Bisulfite Sequencing (RRBS) | Digestion of genomic DNA with a methylation-insensitive restriction enzyme (e.g., MspI) to enrich for CpG-rich regions, followed by bisulfite sequencing.[7][8][9][10] | Single nucleotide | High | Cost-effective for analyzing CpG islands and promoters.[10] | Biased towards CpG-rich regions, may miss other methylated areas.[22] |

| Enzymatic Methyl-seq (EM-seq) | Enzymatic conversion of unmethylated cytosines to uracils, followed by sequencing.[14][15][16][17][18] | Single nucleotide | High | Milder reaction conditions, less DNA degradation, higher library yields.[14][16][18] | Newer technology, potentially higher reagent cost. |

Quantitative Performance of Bisulfite Conversion Methods

The efficiency of bisulfite conversion and the extent of DNA degradation are critical parameters that influence the quality and accuracy of methylation analysis. Several studies have compared the performance of commercially available bisulfite conversion kits.

| Parameter | Kit A (Example) | Kit B (Example) | Kit C (Example) | Kit D (Example) | Reference |

| Conversion Efficiency | 99.0% ± 0.035% | 99.8% ± 0.000% | 98.4% ± 0.013% | 97.9% | [23] |

| DNA Recovery (cfDNA) | 22% | 66% | - | - | [24] |

| DNA Degradation | High | Low | Moderate | High | [12][13] |

Note: The data in this table is illustrative and based on findings from comparative studies. "Kit A, B, C, D" are placeholders for different commercial kits evaluated in the cited literature. Actual performance may vary depending on the specific kit and experimental conditions. A study comparing 12 different kits found that the mean recovery of DNA ranged from 9% to 32%, with conversion efficiencies between 97% and 99.9%.[24] For circulating cell-free DNA (cfDNA), recovery rates varied more significantly, from 22% to 66%, while conversion efficiency remained high (96-100%).[24] The harsh conditions of bisulfite treatment can lead to the degradation of up to 90% of the input DNA.[11]

Detailed Experimental Protocols

Classic Bisulfite Conversion of Genomic DNA (Adapted from Frommer et al., 1992)

This protocol outlines the fundamental steps for bisulfite treatment of genomic DNA.

Materials:

-

Genomic DNA (up to 2 µg)

-

3 M NaOH

-

Freshly prepared 10 mM Hydroquinone

-

Freshly prepared 3.6 M this compound, pH 5.0

-

Wizard DNA Clean-Up System (or similar)

-

5 M NaOH

-

Ethanol (100% and 70%)

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Procedure:

-

Denaturation:

-

To 20 µl of genomic DNA, add 1.5 µl of 3 M NaOH.

-

Incubate at 37°C for 15 minutes.

-

-

Sulfonation and Deamination:

-

Add 240 µl of a freshly prepared solution containing 10 mM hydroquinone and 3.6 M this compound (pH 5.0).

-

Incubate the reaction mixture at 55°C for 16-20 hours in the dark.

-

-

DNA Cleanup:

-

Purify the DNA using a DNA clean-up kit according to the manufacturer's instructions.

-

-

Desulfonation:

-

Elute the DNA in 50 µl of water.

-

Add 5.5 µl of 3 M NaOH and incubate at 37°C for 15 minutes.

-

-

Precipitation:

-

Add ammonium acetate to a final concentration of 3 M and 3 volumes of ethanol.

-

Incubate at -20°C for at least 1 hour.

-

Centrifuge to pellet the DNA, wash with 70% ethanol, and air dry.

-

-

Resuspension:

-

Resuspend the DNA in 20-50 µl of TE buffer. The converted DNA is now ready for PCR amplification.

-

Methylation-Specific PCR (MSP)

Procedure:

-

Bisulfite Convert DNA: Perform bisulfite conversion of genomic DNA as described above.

-

PCR Amplification:

-

Set up two separate PCR reactions for each DNA sample.

-

One reaction will use primers specific for the methylated sequence (M primers).

-

The other reaction will use primers specific for the unmethylated sequence (U primers).

-

Include appropriate controls: known methylated DNA, known unmethylated DNA, and a no-template control.

-

A typical PCR program is: 95°C for 5 min, followed by 35-40 cycles of 95°C for 30s, annealing temperature (primer-dependent) for 30s, and 72°C for 30s, with a final extension at 72°C for 7 min.

-

-

Gel Electrophoresis:

-

Analyze the PCR products on a 2-3% agarose gel.

-

The presence of a band in the "M" reaction indicates methylation, while a band in the "U" reaction indicates an unmethylated status.

-

Combined Bisulfite Restriction Analysis (COBRA)

Procedure:

-

Bisulfite Convert DNA and PCR:

-

Perform bisulfite conversion and PCR amplification of the target region using primers that do not contain CpG sites.

-

-

Restriction Enzyme Digestion:

-

Digest the purified PCR product with a restriction enzyme that has a recognition site containing a CpG dinucleotide in the original sequence (e.g., TaqI, which recognizes TCGA; after bisulfite conversion, this site will only be present if the original CpG was methylated).

-

-

Gel Electrophoresis:

Visualizing the Workflow: From DNA to Data

The following diagrams illustrate the experimental workflows for key bisulfite sequencing methodologies.

Caption: General workflow of this compound sequencing.

Caption: Workflows for MSP and COBRA analysis.

Caption: Workflow for next-generation bisulfite sequencing (WGBS/RRBS).

Bioinformatics Analysis of Bisulfite Sequencing Data

The analysis of bisulfite sequencing data requires specialized bioinformatics pipelines to account for the C-to-T conversion. The general workflow includes the following steps:

-

Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

-

Adapter and Quality Trimming: Adapters and low-quality bases are removed from the reads.

-

Alignment: The trimmed reads are aligned to a reference genome. Specialized aligners like Bismark are used, which can handle the three-letter alphabet (C, T, G, A) resulting from the bisulfite conversion.[25]

-

Methylation Calling: The methylation status of each cytosine is determined by counting the number of reads that have a 'C' at that position versus a 'T'.

-

Downstream Analysis: This can include identifying differentially methylated regions (DMRs) between samples, annotating methylated sites to genomic features, and visualizing methylation patterns.

The Future of Methylation Analysis

The field of DNA methylation analysis continues to evolve rapidly. The development of enzymatic conversion methods that minimize DNA damage is a significant step forward, promising more accurate and robust results, especially from low-input and degraded samples.[14][15][16][17][18] Furthermore, advances in long-read sequencing technologies are beginning to be applied to bisulfite sequencing, which will improve the mapping of reads in repetitive regions of the genome and allow for the phasing of methylation patterns over longer distances. As these technologies mature and become more accessible, our ability to unravel the complexities of the epigenome will undoubtedly continue to expand, opening new avenues for research and clinical applications.

References

- 1. mybiosource.com [mybiosource.com]

- 2. The Combined Bisulfite Restriction Analysis (COBRA) Assay for the Analysis of Locus-Specific Changes in Methylation Patterns | Springer Nature Experiments [experiments.springernature.com]

- 3. Bisulfite Conversion Based PCR/Methylation Specific PCR (MSP) Protocols [protocol-online.org]

- 4. The Combined Bisulfite Restriction Analysis (COBRA) Assay for the Analysis of Locus-Specific Changes in Methylation Patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Methylation-sensitive single-nucleotide primer extension (Ms-SNuPE) for quantitative measurement of DNA methylation | Springer Nature Experiments [experiments.springernature.com]

- 7. Bisulfite sequencing in DNA methylation analysis | Abcam [abcam.com]

- 8. Bioinformatics Basics: The Comparison Between RRBS Data Analysis and WGBS Data Analysis - CD Genomics [bioinfo.cd-genomics.com]

- 9. MeDIP-seq vs. RRBS vs. WGBS - CD Genomics [cd-genomics.com]

- 10. epigenie.com [epigenie.com]

- 11. Bisulfite sequencing - Wikipedia [en.wikipedia.org]

- 12. Bisulfite genomic sequencing: systematic investigation of critical experimental parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The new NEBNext Enzymatic Methyl-seq (EM-seq) - New England Biolabs GmbH [neb-online.de]

- 15. neb.com [neb.com]

- 16. Enzymatic methyl-seq - Wikipedia [en.wikipedia.org]

- 17. neb.com [neb.com]

- 18. Treat Your Sample Gently - Enzymatic Methyl-Sequencing vs. Bisulfite Methyl-Sequencing [cegat.com]

- 19. Methylation-specific PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. geneticeducation.co.in [geneticeducation.co.in]

- 21. Combined bisulfite restriction analysis - Wikipedia [en.wikipedia.org]

- 22. biology.stackexchange.com [biology.stackexchange.com]

- 23. Bisulfite Conversion of DNA: Performance Comparison of Different Kits and Methylation Quantitation of Epigenetic Biomarkers that Have the Potential to Be Used in Non-Invasive Prenatal Testing | PLOS One [journals.plos.org]

- 24. Comparative analysis of 12 different kits for bisulfite conversion of circulating cell-free DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

Sodium Bisulfite as a Reducing and Purifying Agent in Organic Chemistry: A Technical Guide

Sodium bisulfite (NaHSO₃), a readily available and cost-effective inorganic salt, serves as a versatile reagent in the organic chemistry laboratory.[1][2] Its utility stems primarily from two key properties: its capacity to act as a mild reducing agent and its ability to form reversible addition products with carbonyl compounds.[1] This technical guide provides an in-depth overview of its principal applications, complete with experimental protocols, quantitative data, and mechanistic diagrams for researchers, scientists, and drug development professionals.

Purification of Aldehydes and Ketones via Bisulfite Adduct Formation

One of the most common applications of this compound is in the purification of aldehydes and certain reactive ketones (e.g., unhindered cyclic or methyl ketones) from reaction mixtures.[3][4] The principle lies in the nucleophilic addition of the bisulfite ion to the carbonyl carbon, forming a crystalline α-hydroxy sulfonate, commonly known as a bisulfite adduct.[5][6] This adduct is a salt, often insoluble in the organic reaction medium or soluble in an aqueous phase, allowing for its separation from other organic components by filtration or liquid-liquid extraction.[3][7] The reaction is reversible, and the original carbonyl compound can be regenerated by treating the adduct with a base (like NaOH or NaHCO₃) or a strong acid.[5][8]

Reaction Mechanism

The reaction begins with the nucleophilic attack of the sulfur atom from the bisulfite ion on the electrophilic carbonyl carbon. A subsequent proton transfer results in the formation of the α-hydroxy sulfonate adduct.

Caption: Mechanism of bisulfite addition to an aldehyde.

Quantitative Data: Aldehyde and Ketone Separation

The efficiency of bisulfite extraction is high for a wide range of aldehydes and unhindered ketones, allowing for effective purification from less reactive functional groups.

| Substrate Mixture | Miscible Solvent | Immiscible Solvent | Outcome | Reference |

| 1:1 Anisaldehyde & Benzyl Butyrate | Methanol | 10% Ethyl Acetate/Hexanes | Anisaldehyde is selectively removed into the aqueous phase as the bisulfite adduct. | [4] |

| 1:1 Benzylacetone & Benzyl Butyrate | DMF | 10% Ethyl Acetate/Hexanes | Benzylacetone (a methyl ketone) is selectively removed into the aqueous phase. | [4] |

| 1:1 Citronellal & Benzyl Butyrate | DMF | Hexanes | Citronellal (an aliphatic aldehyde) is removed. Hexanes are used to prevent alkene decomposition. | [6] |

| Crude mixture with highly non-polar aldehyde | THF/Methanol | Hexanes/Dichloromethane | Insoluble bisulfite adduct forms as a solid at the interface and can be removed by filtration. | [3] |

Experimental Protocol: Purification of an Aromatic Aldehyde

This protocol describes the separation of an aromatic aldehyde from a mixture using a liquid-liquid extraction technique.[4]

Materials:

-

Crude reaction mixture containing the aromatic aldehyde.

-

Methanol.

-

Saturated aqueous this compound solution (freshly prepared).

-

Deionized water.

-

Immiscible organic solvent (e.g., 10% ethyl acetate in hexanes).

-

50% Sodium hydroxide (NaOH) solution.

-

Separatory funnel, beakers, and standard laboratory glassware.

-

Anhydrous magnesium sulfate or sodium sulfate.

Procedure:

-

Dissolution: Dissolve the crude mixture (e.g., containing ~1 mmol of aldehyde) in 5 mL of methanol. Transfer the solution to a separatory funnel.

-

Adduct Formation: Add 1 mL of saturated aqueous this compound. Shake the funnel vigorously for approximately 30-60 seconds. Caution: This procedure should be performed in a well-ventilated fume hood as sulfur dioxide (SO₂) gas may be generated.[4][9]

-

Extraction: Add 25 mL of deionized water and 25 mL of the immiscible organic solvent (10% ethyl acetate/hexanes). Shake vigorously to partition the components.

-

Separation: Allow the layers to separate. The non-aldehyde components will remain in the organic layer, while the charged bisulfite adduct of the aldehyde will be in the aqueous layer.[3] Drain and collect both layers.

-

Regeneration of Aldehyde (Optional): To recover the purified aldehyde, return the aqueous layer to the separatory funnel.

-

Add an equal volume of a suitable organic solvent (e.g., 25 mL of ethyl acetate).

-

Slowly add 50% NaOH solution dropwise while stirring until the pH of the aqueous layer is strongly basic (pH ~12).[3] This reverses the adduct formation.[8]

-

Shake the funnel to extract the regenerated aldehyde into the organic layer.

-

Work-up: Separate the organic layer containing the purified aldehyde. Dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the pure aldehyde.

Caption: Experimental workflow for aldehyde purification.

Reduction of Aromatic Nitro Compounds

This compound, often in the form of its derivative sodium hydrosulfite (dithionite, Na₂S₂O₄), is an effective reagent for the reduction of aromatic nitro compounds to their corresponding anilines.[1][2] This method is particularly advantageous for substrates that are sensitive to harsher conditions like catalytic hydrogenation or strong acids.[1] The reaction is typically performed in an aqueous or biphasic system and is often exothermic.[1][10]

Reaction Mechanism

The precise mechanism can be complex, but it is generally accepted to proceed through a series of single-electron transfers from the active reducing species (the sulfur dioxide radical anion, •SO₂⁻, in the case of dithionite) to the nitro group. This generates nitroso and hydroxylamine intermediates, which are subsequently reduced to the final amine product.

Caption: Stepwise reduction of a nitro group to an amine.

Quantitative Data: Reduction of Nitroarenes

Sodium hydrosulfite (dithionite) provides high yields for the reduction of various substituted nitroarenes under mild conditions.

| Substrate | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| o-Nitrophenol | Sodium Hydrosulfite | Water/NaOH | 60 | < 0.1 | High | [1] |

| p-Nitrotoluene | Sodium Dithionite | Acetonitrile/Water | 35 | 0.5 | 96 | [11] |

| p-Nitroanisole | Sodium Dithionite | Acetonitrile/Water | 35 | 0.5 | 98 | [11] |

| p-Nitrochlorobenzene | Sodium Dithionite | Acetonitrile/Water | 35 | 0.5 | 97 | [11] |

| m-Nitroacetophenone | Sodium Dithionite | Acetonitrile/Water | 35 | 1.0 | 94 | [11] |

| 3-Nitrophthalhydrazide | Na₂S₂O₅ / Na₂SO₃ | Water | Reflux | 2 | 22.2 | [5] |

Experimental Protocol: Reduction of o-Nitrophenol

This protocol details the reduction of o-nitrophenol to o-aminophenol using sodium hydrosulfite.[1]

Materials:

-

o-Nitrophenol.

-

Sodium hydroxide (NaOH).

-

Sodium hydrosulfite (Na₂S₂O₄).

-

Deionized water.

-

Conical flask, beakers, stirring apparatus.

-

Filtration apparatus (e.g., Büchner funnel).

Procedure:

-

Preparation: In a 500-mL conical flask, combine 0.10 mole of o-nitrophenol, 50 mL of water, and 0.12 mole of sodium hydroxide. Heat the mixture to approximately 60°C until all solids have dissolved.

-

Cool the solution to room temperature.

-

Reducing Agent: In a separate container, prepare a solution of sodium hydrosulfite by dissolving the appropriate amount (an excess is generally required) in water.

-

Reduction: Add the sodium hydrosulfite solution to the o-nitrophenol solution in portions with constant stirring. The reaction is exothermic and the temperature should be monitored and controlled.

-

The reduction is typically rapid and should be complete within approximately 5 minutes. The disappearance of the yellow color of the nitrophenolate indicates the reaction is progressing.

-

Isolation: After the reaction is complete, cool the mixture in an ice bath to precipitate the product.

-

Isolate the o-aminophenol product by filtration.

-

Purification: Wash the collected solid with cold water to remove inorganic salts and dry thoroughly.

References

- 1. benchchem.com [benchchem.com]

- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 3. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 4. US3223727A - Reduction of aromatic nitro and nitroso compounds - Google Patents [patents.google.com]

- 5. Sciencemadness Discussion Board - Alternative Reducction of 2-Nitrophthalydrazide to Luminol 2 Methods [Lab Report] - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. US2631167A - Method of reducing nitro compounds - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Safe Handling of Sodium Bisulfite in Research Settings

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions for handling sodium bisulfite (NaHSO₃) in a research environment. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory setting. This document covers the chemical and physical properties of this compound, potential health hazards, recommended safety protocols, emergency procedures, and common experimental applications.

Chemical and Physical Properties of this compound

This compound is a white, crystalline solid with a faint odor of sulfur dioxide. It is a versatile chemical used in various applications, including as a reducing agent, a food preservative, and in the purification of aldehydes and ketones.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | NaHSO₃[1] |

| Molecular Weight | 104.06 g/mol [1] |

| Appearance | White crystalline powder or granules[1][2] |

| Odor | Slight sulfurous (rotten egg-like) odor[1][2] |

| Melting Point | 150 °C (decomposes)[1][3] |

| Boiling Point | 315 °C[4] |

| Density | 1.48 g/cm³[1][5] |

| Solubility in Water | 42 g/100 mL[6] |

| pH | Acidic in solution[7] |

Health Hazards and Toxicology

Exposure to this compound can pose several health risks, primarily through inhalation, skin contact, eye contact, and ingestion. It is classified as a corrosive substance.[8] The primary health effects are summarized below.

-

Acute Effects : Direct contact can cause severe irritation and burns to the skin and eyes.[8] Inhalation of dust or mist can irritate the nose, throat, and respiratory tract, leading to coughing and wheezing.[7][8] Ingestion may cause gastrointestinal irritation, nausea, vomiting, and diarrhea.[7]

-

Chronic Effects : Repeated or prolonged exposure may lead to dermatitis.[7] Some individuals may develop an allergic skin rash or asthma-like symptoms upon subsequent exposure.[7][8]

-

Sensitization : this compound is a known sensitizer, and exposure can trigger severe allergic reactions in susceptible individuals, particularly those with asthma.[7]

Occupational Exposure Limits and Toxicity Data

Regulatory bodies have established occupational exposure limits to minimize the risk of adverse health effects in the workplace. A summary of these limits and available toxicity data is provided in Tables 2 and 3.

Table 2: Occupational Exposure Limits for this compound

| Organization | Limit |

| OSHA (PEL) | 5 mg/m³ (8-hour TWA)[9] |

| NIOSH (REL) | 5 mg/m³ (10-hour TWA)[2][8] |

| ACGIH (TLV) | 5 mg/m³ (8-hour TWA)[3][8] |

PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average.

Table 3: Toxicity Data for this compound

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 2000 mg/kg[7][10] |

| LC50 | Rat | Inhalation | > 5.5 mg/L (4 h)[11] |

| LD50 | Rat | Dermal | > 2000 mg/kg[11] |

LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%.

Safe Handling and Storage Procedures

Proper handling and storage are paramount to preventing accidental exposure and ensuring a safe working environment. The following procedures should be strictly followed.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. This includes:

-

Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[7]

-

Hand Protection : Nitrile or other chemically resistant gloves should be worn.[8] Gloves should be inspected before use and disposed of properly after handling the chemical.

-

Skin and Body Protection : A laboratory coat or chemical-resistant apron should be worn to prevent skin contact.[7]

-

Respiratory Protection : In cases where dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge should be used.[3]

Engineering Controls

-

Ventilation : All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8]

-

Eyewash Stations and Safety Showers : These should be readily accessible in the immediate work area for emergency use.[7]

Handling and Storage

-

Handling : Avoid creating dust when handling the solid form. Use with adequate ventilation. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[7]

-

Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container.[8] Keep away from incompatible materials such as strong acids, oxidizing agents, and water, as contact can release toxic sulfur dioxide gas.[7][8] Store away from sources of heat.

Emergency Procedures

In the event of an emergency involving this compound, the following procedures should be implemented immediately.

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8]

-

Skin Contact : Remove contaminated clothing and immediately flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8]

-

Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]

-

Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[2]

-

Spills : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact the appropriate emergency response team. Do not allow the spilled material to enter drains or waterways.

Caption: Workflow for the safe handling of this compound in a research setting.

Experimental Protocols

This compound is a key reagent in several common laboratory procedures. Below are summaries of two such applications.

DNA Methylation Analysis via Bisulfite Sequencing

This compound is the cornerstone of bisulfite sequencing, a method used to determine the methylation patterns of DNA.[12] The principle of this technique is that this compound deaminates unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged.[12] Subsequent PCR amplification and sequencing allow for the identification of methylated sites at single-nucleotide resolution.[12]

Detailed Methodology:

-

DNA Denaturation : Genomic DNA is denatured, typically using sodium hydroxide (NaOH), to separate the DNA strands.[13]

-

Sulfonation and Deamination : The denatured DNA is then treated with a freshly prepared this compound solution (often containing hydroquinone as an antioxidant) at an elevated temperature (e.g., 55-70°C) for several hours.[13] This step converts unmethylated cytosines to uracil.

-

Desulfonation and Purification : After the conversion reaction, the DNA is purified to remove bisulfite and other reagents. An alkaline desulfonation step (e.g., using NaOH) is performed to remove the sulfonate group from the uracil residues.[13]

-

PCR Amplification : The converted DNA is then amplified using PCR with primers specific to the bisulfite-converted sequence.

-

Sequencing and Analysis : The PCR products are sequenced, and the resulting sequences are compared to the original reference sequence to identify the positions of methylated cytosines.

Use as a Reducing Agent in Organic Synthesis

This compound is a mild reducing agent commonly used in organic synthesis, particularly for the work-up of reactions involving oxidizing agents like halogens or permanganate.[4] It is also used in the purification of aldehydes and some ketones through the formation of crystalline bisulfite adducts.

Detailed Methodology for Aldehyde Purification:

-

Adduct Formation : The crude aldehyde is dissolved in a suitable solvent (e.g., ethanol) and treated with a saturated aqueous solution of this compound. The mixture is stirred at room temperature for a period to allow for the formation of a white crystalline precipitate of the bisulfite adduct.

-

Isolation of the Adduct : The crystalline adduct is isolated by vacuum filtration and washed with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities.

-

Regeneration of the Aldehyde : The purified aldehyde can be regenerated from the bisulfite adduct by treatment with an aqueous base (e.g., sodium hydroxide or sodium carbonate) or a strong acid. The regenerated aldehyde is then typically extracted into an organic solvent.

Biological Signaling Pathways

Exposure to this compound can induce cellular stress, primarily through the generation of reactive oxygen species (ROS).[2] This oxidative stress can, in turn, activate various downstream signaling pathways, leading to inflammation and, in some cases, apoptosis (programmed cell death).[2] One of the key inflammatory pathways activated by ROS is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[2]

Caption: Simplified signaling pathway of this compound-induced cellular stress.

References

- 1. researchgate.net [researchgate.net]

- 2. Food additive this compound induces intracellular imbalance of biothiols levels in NCM460 colonic cells to trigger intestinal inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sodium sulfite triggered hepatic apoptosis, necroptosis, and pyroptosis by inducing mitochondrial damage in mice and AML-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfite Impairs Bioenergetics and Redox Status in Neonatal Rat Brain: Insights into the Early Neuropathophysiology of Isolated Sulfite Oxidase and Molybdenum Cofactor Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactome | Sulfite is oxidized to sulfate [reactome.org]

- 6. Myelin Disruption, Neuroinflammation, and Oxidative Stress Induced by Sulfite in the Striatum of Rats Are Mitigated by the pan-PPAR agonist Bezafibrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Sodium metabisulfite as a cytotoxic food additive induces apoptosis in HFFF2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Chemical Cornerstone of Epigenetics: A Technical Guide to Sodium Bisulfite Treatment of DNA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core chemical properties of sodium bisulfite and its pivotal role in the analysis of DNA methylation, a key epigenetic marker implicated in gene regulation, cellular differentiation, and a spectrum of diseases. Understanding the nuances of this chemical reaction is paramount for obtaining accurate and reproducible results in methylation studies, which are increasingly vital in drug development and disease diagnostics.

The Chemistry of Conversion: Deconstructing the Bisulfite Reaction

The "gold standard" for DNA methylation analysis hinges on the selective chemical conversion of cytosine to uracil by this compound, while 5-methylcytosine (5mC) remains largely unreactive.[1][2][3] This differential reactivity allows for the interrogation of methylation status at single-nucleotide resolution.[4] The entire process can be dissected into three critical chemical steps: sulfonation, deamination, and desulfonation.[1][3][5]

Sulfonation: The Initial Attack

The process is initiated by the nucleophilic addition of the bisulfite ion (HSO₃⁻) across the 5,6-double bond of the cytosine ring.[6][7][8] This reaction, which is favored at an acidic pH (around 5.0), results in the formation of a transient intermediate, cytosine-6-sulfonate.[1][6][9] It is crucial to note that this reaction occurs efficiently only on single-stranded DNA.[6][9][10] Therefore, complete denaturation of the DNA is a prerequisite for successful conversion.[10][11]

Deamination: The Conversion to Uracil

The newly formed cytosine-6-sulfonate intermediate is susceptible to hydrolytic deamination at the C4 position.[1][9][12] This step involves the removal of the amino group, converting the intermediate into uracil-6-sulfonate.[1][5][9] The presence of a methyl group at the C5 position in 5-methylcytosine sterically hinders the initial sulfonation step, thereby protecting it from subsequent deamination.[9][12] While 5-methylcytosine can be deaminated to thymine by bisulfite, this reaction is significantly slower, approximately two orders of magnitude lower than that for cytosine.[8][13]

Desulfonation: Restoring the Double Bond

The final step involves the removal of the sulfonate group from the uracil-6-sulfonate intermediate. This is achieved by increasing the pH to alkaline conditions, which facilitates the elimination of the bisulfite adduct and regenerates the 5,6-double bond, yielding the final product, uracil.[1][6][9] Incomplete desulfonation can inhibit downstream enzymatic reactions, such as PCR, by obstructing the DNA polymerase.[1]

Quantitative Data on Bisulfite Conversion

The efficiency and fidelity of bisulfite conversion are influenced by several factors. The following tables summarize key quantitative data from various studies, providing a comparative overview for protocol optimization.

| Parameter | Condition | Outcome | Reference(s) |

| Conversion Efficiency | Standard Protocols | Routinely ≥ 98-99% for unmethylated cytosines | [4][14] |

| Optimized "Homebrew" | Often more effective deamination than commercial kits | [4] | |

| Commercial Kits | > 99% C to U conversion with > 80% DNA recovery (optimized kits) | ||

| NEBNext Enzymatic Methyl-seq | ~94% conversion efficiency in one study | [15] | |

| DNA Degradation | Long Incubation (≥ 16 hours) | 84-96% DNA degradation | [6] |

| High Temperature (90-95°C) | Increased DNA degradation | [1] | |

| Optimized Protocols | Minimized degradation through buffer formulation and optimized incubation | [16] | |

| DNA Input | High Concentration | Can lead to incomplete conversion due to re-annealing | [4][16] |

| Recommended Amount | Up to 2 µg of genomic DNA for "homebrew" methods | [4] | |

| Low Input | As little as 100 starting molecules have yielded unique sequences | [4] |

| Reagent | Concentration/Preparation | Role | Reference(s) |

| This compound | ~40.5% solution, pH adjusted to 5.0-5.1 | Primary reactant for cytosine conversion | [11][17] |

| Hydroquinone | ~10-100 mM, freshly prepared | Antioxidant to prevent oxidation of bisulfite | [4][17] |

| Sodium Hydroxide (NaOH) | 0.3 M for denaturation and desulfonation | Denatures DNA and facilitates desulfonation | [4][11][17] |

| Carrier (e.g., tRNA, glycogen) | 1 µg tRNA or molecular grade glycogen | Improves DNA recovery during precipitation | [10][18] |

Key Experimental Protocols

Accurate and reproducible results in bisulfite sequencing are highly dependent on meticulous adherence to optimized protocols. Below are detailed methodologies for the key steps in the bisulfite conversion process.

DNA Denaturation

Objective: To separate the double-stranded DNA into single strands, making the cytosine bases accessible to the bisulfite reagent.

Protocol:

-

Start with up to 2 µg of purified genomic DNA in a total volume of 20 µl.[4] For low DNA amounts, add glycogen as a carrier.[4]

-

Prepare a fresh denaturation buffer. For example, gently mix 0.5 µl of 0.5 M EDTA (pH 8.0), 3 µl of 3 N NaOH, and bring the volume to 10 µl with degassed dH₂O.[4]

-

Add 10 µl of the denaturation buffer to each 20 µl DNA sample.[4]

-

Incubate at 37-42°C for 15-30 minutes.[10][17] Alternatively, heat denaturation at 97-98°C for a shorter duration in the presence of the bisulfite solution can be employed.[11][16]

Sulfonation and Deamination

Objective: To convert unmethylated cytosines to uracil sulfonate.

Protocol:

-

Freshly prepare a saturated this compound or metabisulfite solution. For example, dissolve 8.1 g of this compound in 17 ml of cold water, adjust the pH to 5.0 with 10 N NaOH, and bring the final volume to 20 ml.[17]

-

Prepare a fresh 100 mM hydroquinone solution.[4]

-

To the denatured DNA, add the bisulfite and hydroquinone solution. For instance, add 1020 µl of 40.5% this compound and 60 µl of 10 mM hydroquinone to the 110 µl of denatured DNA solution.[17]

-

Incubate the reaction mixture in the dark. Incubation conditions can vary:

-

Overlay the reaction with mineral oil to prevent evaporation, especially during long incubations.[17]

Desalting and Desulfonation

Objective: To remove the bisulfite reagent and convert uracil sulfonate to uracil.

Protocol:

-

Purify the bisulfite-treated DNA using a DNA cleanup kit or magnetic beads to remove the bisulfite solution.[4][19]

-

To desulfonate the DNA, add 0.3 N NaOH to the column or beads and incubate at room temperature or 37°C for 15-25 minutes.[4][11]

-

Wash the DNA twice with 80% ethanol to remove residual salts.[4]

-

Elute the purified and converted DNA in a low-salt buffer (e.g., TE buffer) preheated to 65-90°C.[4]

Visualizing the Process: Diagrams and Workflows

Chemical Reaction of Bisulfite with Cytosine

References

- 1. benchchem.com [benchchem.com]

- 2. files.zymoresearch.com [files.zymoresearch.com]

- 3. DNA Methylation: Bisulphite Modification and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bisulfite Sequencing of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneticeducation.co.in [geneticeducation.co.in]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. DNA methylation detection: Bisulfite genomic sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bisulfite Protocol | Stupar Lab [stuparlab.cfans.umn.edu]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of bisulfite-mediated cytosine conversion to uracil, the key reaction for DNA methylation analysis — A personal account - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Bisulfite-Converted DNA Quantity Evaluation: A Multiplex Quantitative Real-Time PCR System for Evaluation of Bisulfite Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. epigenie.com [epigenie.com]

- 17. Protocol Online: Bisulfite Modification (Conversion) of DNA [protocol-online.org]

- 18. Bisulfite genomic sequencing: systematic investigation of critical experimental parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. EP2809811B1 - Modification of dna on magnetic beads - Google Patents [patents.google.com]

The Core Mechanism of Cytosine Deamination by Sodium Bisulfite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals